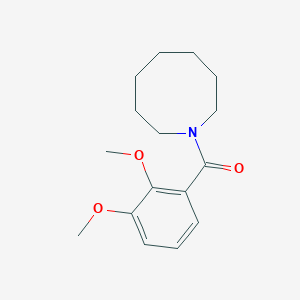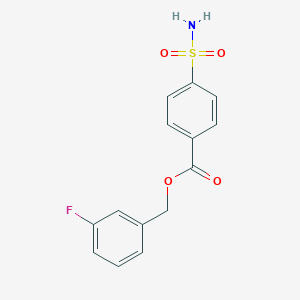![molecular formula C20H22N2O2S B5346392 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5346392.png)
1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxamide, involves the formation of benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which have been evaluated for their anti-acetylcholinesterase activity. The introduction of bulky moieties or phenyl groups at specific positions significantly enhances activity, highlighting the importance of the nitrogen atom's basic quality in the piperidine ring for increased activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives plays a crucial role in their biological activity. Studies have shown that the introduction of specific groups on the nitrogen atom of the amide moieties in piperidine derivatives leads to enhanced anti-acetylcholinesterase activity. This suggests that the molecular structure, especially the positioning and nature of substituents, is critical for the compound's efficacy and selectivity (Sugimoto et al., 1992).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the reaction of aryl isocyanates with enamino ketones derived from piperidine leads to the formation of adducts with specific substituents, which can significantly affect their biological activities and chemical properties. The ability of these compounds to form an extended network of intramolecular and intermolecular hydrogen bonds showcases their reactivity and potential for various applications (Tsuge & Inaba, 1973).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-phenyl-2-phenylsulfanylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c21-19(23)16-11-13-22(14-12-16)20(24)18(15-7-3-1-4-8-15)25-17-9-5-2-6-10-17/h1-10,16,18H,11-14H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGCXSQDDIMYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5346333.png)
![1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride](/img/structure/B5346342.png)


![1-(4-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346360.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346365.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5346373.png)
![2-[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5346380.png)
![4-({3-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-4-methoxyphenyl}sulfonyl)morpholine](/img/structure/B5346387.png)
![2-[4-(3-fluorobenzyl)-4-(hydroxymethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5346391.png)
![2-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5346399.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5346407.png)